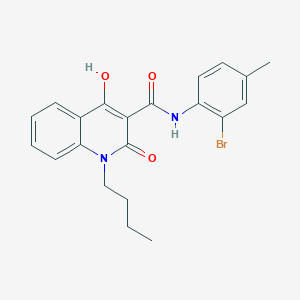

N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

CAS No.:

Cat. No.: VC15069566

Molecular Formula: C21H21BrN2O3

Molecular Weight: 429.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21BrN2O3 |

|---|---|

| Molecular Weight | 429.3 g/mol |

| IUPAC Name | N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide |

| Standard InChI | InChI=1S/C21H21BrN2O3/c1-3-4-11-24-17-8-6-5-7-14(17)19(25)18(21(24)27)20(26)23-16-10-9-13(2)12-15(16)22/h5-10,12,25H,3-4,11H2,1-2H3,(H,23,26) |

| Standard InChI Key | PPKOHZDIGPXTGI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)Br)O |

Introduction

N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline derivatives class. This compound features a complex structure with a quinoline core substituted with a butyl group, a hydroxyl group, and a carboxamide functional group. Additionally, it includes a bromine atom and a methyl group on the phenyl ring, which contribute to its chemical diversity and potentially influence its reactivity and biological properties.

Synthesis

The synthesis of N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, often requiring careful optimization to achieve high yields and purity of the final product. Common synthetic routes may include:

-

Formation of the Quinoline Core: This can be achieved through condensation reactions or cyclization processes.

-

Introduction of the Butyl Group: Typically involves alkylation reactions.

-

Attachment of the Phenyl Ring with Bromine and Methyl Substitutions: May involve Suzuki coupling or similar cross-coupling reactions.

-

Formation of the Carboxamide Group: Often achieved through amidation reactions.

Synthesis Steps Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Starting materials for quinoline core | High temperature, acidic conditions |

| 2 | Alkylation | Butyl halide, base | Solvent like DMF or DMSO |

| 3 | Cross-coupling | Phenyl boronic acid with bromine and methyl substitutions, catalyst | Palladium catalyst, solvent like toluene |

| 4 | Amidation | Amine, carboxylic acid derivative | Coupling reagents like DCC or HATU |

Potential Applications

N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide may find applications in various fields due to its structural and functional similarities with other biologically active compounds:

-

Pharmaceuticals: Could serve as a scaffold for developing drugs with specific biological activities, such as antimicrobial or anticancer agents.

-

Chemical Research: Useful for studying structure-activity relationships and optimizing chemical reactions.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxoquinoline | C20H19BrN2O3 | Similar quinoline structure without methyl substitution |

| 4-hydroxyquinoline | C9H7NO | Basic quinoline derivative known for various biological activities |

| 6-Bromoquinolone | C9H6BrN | Known for antibacterial properties |

Biological Activities

While specific biological activities of N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide have not been extensively studied, its structural features suggest potential for interaction with biological targets. Further research is needed to elucidate its biological properties and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume